N'-{2-[(5-methyl-4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetyl}furan-2-carbohydrazide
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Overview
Description
N’~2~-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE is a complex organic compound that belongs to the class of triazole derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~2~-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate acylating agents under acidic or basic conditions.
Introduction of the Phenyl Group: The phenyl group can be introduced through a substitution reaction, where a suitable phenyl halide reacts with the triazole intermediate.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via a thiolation reaction, where a thiol reagent reacts with the triazole-phenyl intermediate.
Formation of the Furohydrazide Moiety: The final step involves the reaction of the triazole-sulfanyl intermediate with a furohydrazide derivative under appropriate conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to enhance reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
N’~2~-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE can undergo various types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled conditions.
Substitution: Various nucleophiles or electrophiles under appropriate reaction conditions, such as temperature and solvent choice.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N’~2~-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE involves its interaction with specific molecular targets and pathways within biological systems. The compound is known to:
Inhibit Enzymes: It can inhibit specific enzymes involved in critical biological processes, such as DNA replication and protein synthesis.
Disrupt Cell Membranes: The compound can interact with and disrupt cell membranes, leading to cell death.
Induce Apoptosis: It can trigger programmed cell death (apoptosis) in cancer cells by activating specific signaling pathways.
Comparison with Similar Compounds
N’~2~-{2-[(5-METHYL-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETYL}-2-FUROHYDRAZIDE can be compared with other similar compounds, such as:
Triazole Derivatives: Compounds like fluconazole and voriconazole, which are used as antifungal agents.
Phenyl-Substituted Triazoles: Compounds like 4-phenyl-1,2,4-triazole, which have shown various biological activities.
Furohydrazide Derivatives: Compounds containing the furohydrazide moiety, which are studied for their potential therapeutic applications.
Properties
Molecular Formula |
C16H15N5O3S |
---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N'-[2-[(5-methyl-4-phenyl-1,2,4-triazol-3-yl)sulfanyl]acetyl]furan-2-carbohydrazide |
InChI |
InChI=1S/C16H15N5O3S/c1-11-17-20-16(21(11)12-6-3-2-4-7-12)25-10-14(22)18-19-15(23)13-8-5-9-24-13/h2-9H,10H2,1H3,(H,18,22)(H,19,23) |
InChI Key |
JMCHINLHXTVZGM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(N1C2=CC=CC=C2)SCC(=O)NNC(=O)C3=CC=CO3 |
Origin of Product |
United States |
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